4-Bromo-6-chloropicolinaldehyde

Description

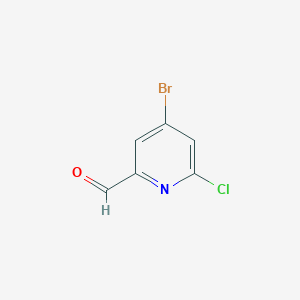

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXAJGEAZAEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704400 | |

| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-63-3 | |

| Record name | 4-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Bromo 6 Chloropicolinaldehyde and Analogues

Retrosynthetic Disconnection and Route Planning for Halogenated Picolinaldehydes

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. amazonaws.comslideshare.net For 4-bromo-6-chloropicolinaldehyde, the primary disconnections involve the aldehyde group and the two carbon-halogen bonds.

Key Retrosynthetic Disconnections:

C-CHO Bond (Formylation): The aldehyde group can be retrosynthetically disconnected to a methyl group at the C2 position, which would be introduced via oxidation. This leads to a 4-bromo-6-chloro-2-methylpyridine precursor. Alternatively, the aldehyde can be installed directly onto the pyridine (B92270) ring via formylation of a dihalogenated pyridine precursor.

C-Br and C-Cl Bonds (Halogenation): The C-Br and C-Cl bonds can be disconnected to reveal a simpler pyridine core. The order in which these halogens are introduced is critical to achieving the desired 4,6-substitution pattern. Due to the directing effects of substituents and the pyridine nitrogen, a stepwise halogenation is necessary.

A plausible forward strategy emerging from this analysis might involve:

Starting with a suitable pyridine derivative (e.g., 2-picoline).

Introducing the chlorine atom at the 6-position, potentially via chlorination of a pyridine N-oxide derivative.

Introducing the bromine atom at the 4-position, a step that often requires advanced techniques like directed metalation or halogen dance reactions to overcome the natural regioselectivity of the pyridine ring.

Finally, converting the 2-methyl group into the aldehyde functionality via late-stage oxidation, a strategy that avoids potential side reactions with the sensitive aldehyde group during the halogenation steps.

Methodologies for Installing Aldehyde Functionality on Pyridine Rings

The introduction of a formyl group onto a pyridine nucleus can be accomplished through two primary strategies: direct formylation of a pyridine ring or oxidation of a precursor methyl group (a picoline).

Direct formylation of the electron-deficient pyridine ring is challenging. The classic Vilsmeier-Haack reaction, which uses a reagent formed from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is typically effective only on electron-rich aromatic systems. organic-chemistry.org However, variations of this reaction and alternative methods have been developed to functionalize pyridines.

One of the most effective strategies is the metalation of the pyridine ring followed by quenching with a formylating agent like DMF. commonorganicchemistry.com This can be achieved through:

Directed ortho-Metalation (DoM): A directing metalation group (DMG) on the pyridine ring, such as an amide or alkoxy group, can direct a strong base (e.g., n-butyllithium) to selectively deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then trapped with DMF to yield the ortho-formylated product. baranlab.org While powerful, this requires the temporary installation and subsequent removal of a directing group.

Halogen-Metal Exchange: A halogen atom (typically bromine or iodine) on the pyridine ring can be swapped with lithium using an organolithium reagent at low temperatures. znaturforsch.com This provides a regiochemically precise way to generate a lithiated pyridine, which can then be formylated with DMF. commonorganicchemistry.com For the synthesis of this compound, one could envision starting with a 2,4-dibromo-6-chloropyridine, selectively exchanging the bromine at C2 with lithium, and then formylating.

The Vilsmeier-Haack reaction has also been successfully applied to synthesize substituted pyridines from acyclic precursors or through rearrangements of more complex heterocyclic systems, demonstrating its versatility beyond simple aromatic formylation. researchgate.netthieme-connect.comrsc.org

A widely used and often more practical approach is the oxidation of a 2-methylpyridine (B31789) (α-picoline) derivative. This method avoids the often harsh conditions of direct formylation. The key challenge is to achieve selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid (picolinic acid). mdpi.com A variety of catalytic systems have been developed to control this transformation.

Research has shown that catalysts based on transition metals are particularly effective. For instance, the oxidation of 3-picoline to nicotinic acid (a pyridine carboxylic acid) has been extensively studied using systems like cobalt(II) acetate (B1210297) and N-hydroxyphthalimide (NHPI), often in the presence of bromide salts which act as co-catalysts. mdpi.comresearchgate.netresearchgate.net While the goal in these studies is often the carboxylic acid, careful control of reaction conditions (temperature, pressure, time) can favor the formation of the intermediate aldehyde. researchgate.net Gas-phase oxidation over metal oxide catalysts, such as those containing vanadium, is another established industrial method for converting picolines. google.com

| Catalyst System | Oxidant | Substrate Example | Key Findings & Selectivity | Reference(s) |

| Co(OAc)₂ / NHPI / Bromide Salts | O₂ | 3-Picoline | System effectively oxidizes picoline; selectivity towards aldehyde vs. acid is condition-dependent. Bromides act as crucial promoters. | mdpi.com, researchgate.net |

| Manganese Dioxide (MnO₂) / H₂SO₄ | MnO₂ | α-Picoline | A classic method for oxidizing picolines to picolinic acids; control is key to avoid runaway reactions. | google.com |

| **Fenton's Reagent (Fe²⁺ / H₂O₂) ** | OH radical | Methylpyridines | Oxidation proceeds via radical chemistry; provides insight into reaction mechanisms but may lack synthetic selectivity. | rsc.org |

| Halogenated Aromatic Nitriles | O₂ / Light | Tolunitriles | Photooxidation catalyst provides good selectivity for the aldehyde product from methyl groups. | google.com |

Regioselective Halogenation Techniques for Pyridine Systems

Achieving the specific 4-bromo-6-chloro substitution pattern on a picolinaldehyde framework is the most significant synthetic challenge, requiring precise control over the regioselectivity of halogenation.

Direct electrophilic halogenation of an unsubstituted pyridine ring typically occurs at the 3- and 5-positions under harsh conditions. To install halogens at other positions, chemists employ a range of more sophisticated techniques.

Directed ortho-Metalation (DoM): As mentioned for formylation, DoM is a premier tool for regioselective functionalization. A directing group at a specific position can guide lithiation to an adjacent carbon, which can then be quenched with an electrophilic halogen source (e.g., C₂Cl₆ for chlorine or 1,2-dibromoethane (B42909) for bromine). wikipedia.orgznaturforsch.com For example, a directing group at C3 could direct halogenation to C4.

Activation via N-Oxidation: Converting the pyridine nitrogen to an N-oxide dramatically alters the ring's electronic properties. It activates the C2 and C4 positions towards both nucleophilic and electrophilic attack. This strategy is commonly used to introduce functionality, including halogens, at these positions.

Control by Reaction Conditions: The choice of halogenating agent and solvent can significantly influence the outcome. For example, using N-halosuccinimides in fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to afford halogenated arenes with high regioselectivity under mild conditions. nih.gov The inherent reactivity differences between chlorine and bromine are also exploited; bromination is generally less exothermic and more selective than chlorination. youtube.comyoutube.com

Halogen exchange reactions provide a powerful method for synthesizing specific halogenation patterns that are difficult to access directly. These transformations can involve either a complete swap of one halogen for another or the migration of a halogen to a different position on the ring.

The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates from its initial position to a more thermodynamically stable one. wikipedia.orgwhiterose.ac.uk This process typically involves deprotonation by a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which then engages in a series of intermolecular halogen-metal exchanges that "scramble" the halogen's position. wikipedia.org

Recent studies have demonstrated the utility of this reaction on dihalopyridines. For example, treatment of 2-chloro-3-bromopyridine with LDA can induce a halogen dance, leading to the formation of a 4-lithiated-3-bromo-2-chloropyridine intermediate, which can be trapped by an electrophile. researchgate.net This highlights a powerful strategy: a more readily available dihalopyridine isomer could be synthesized and then rearranged via a halogen dance to the desired substitution pattern required for this compound. The efficiency of these reactions can be dramatically enhanced by using catalytic amounts of bases like potassium hexamethyldisilazide (KHMDS). chemrxiv.org

Transition Metal-Catalyzed Coupling Approaches in Picolinaldehyde Synthesis

Transition metal-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering efficient pathways to complex molecules from simple precursors. rsc.org For the synthesis of this compound analogues, palladium-catalyzed cross-coupling reactions are particularly significant. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful methods for introducing aryl and alkynyl groups onto the picolinaldehyde scaffold. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are cornerstone transformations in this regard. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds between an organoboron species and an organohalide. wikipedia.org This reaction is widely used for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves an oxidative addition of the palladium catalyst to the halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.org The development of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides and sterically hindered substrates. libretexts.orgnih.gov

The Sonogashira coupling is a key method for the synthesis of arylalkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The reaction proceeds under mild conditions, which has enabled its use in the synthesis of complex molecules. wikipedia.org Recent advancements have focused on developing copper-free conditions and utilizing alternative electrophiles like carboxylic acids through decarbonylative coupling. nih.govrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems has enabled the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Bond Formed | Key Reactants | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | C(sp²)–C(sp²) | Aryl/vinyl halide, Organoboron compound | Pd catalyst, Base | Broad substrate scope, tolerance to various functional groups. wikipedia.orglibretexts.org |

| Sonogashira | C(sp²)–C(sp) | Aryl/vinyl halide, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst (typically) | Mild reaction conditions, useful for synthesizing conjugated systems. wikipedia.orglibretexts.org |

| Buchwald-Hartwig | C(sp²)–N | Aryl halide, Amine | Pd catalyst, Base, Phosphine ligand | Wide range of amines can be used, significant in pharmaceutical synthesis. wikipedia.orgresearchgate.netorganic-chemistry.org |

C-H Functionalization Strategies

C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-N, and C-O bonds. numberanalytics.com This approach is highly efficient and atom-economical as it avoids the pre-functionalization of substrates. rsc.org In the context of picolinaldehyde synthesis, C-H functionalization can be used for the late-stage modification of the pyridine ring. researchgate.netresearchgate.net

Transition metal complexes, particularly those of palladium, rhodium, and iridium, are widely used for C-H activation. numberanalytics.com The site-selectivity of these reactions can often be controlled by the use of directing groups or by the inherent electronic properties of the substrate. nih.gov For pyridine derivatives, the nitrogen atom can act as a directing group, facilitating functionalization at the C2 position. nih.gov However, achieving functionalization at more distal positions (C3 and C4) has been a significant challenge, with recent progress being made in this area. nih.gov

Table 2: C-H Functionalization Approaches

| Catalyst Type | Bond Formed | Key Features |

|---|---|---|

| Transition Metal Complexes (Pd, Rh, Ir) | C-C, C-N, C-O | High efficiency, potential for regioselectivity through directing groups. numberanalytics.comnih.gov |

| Enzymes (e.g., Cytochrome P450) | C-O (Hydroxylation) | High selectivity under mild conditions. numberanalytics.com |

Functional Group Interconversions for Precursor Synthesis

The synthesis of complex molecules like this compound often relies on the strategic interconversion of functional groups in precursor molecules.

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic and heteroaromatic compounds. In the synthesis of precursors for substituted picolinaldehydes, a nitropyridine derivative can be reduced to the corresponding aminopyridine. A common method for this reduction is the use of iron in the presence of an acid, such as acetic acid. researchgate.net This method is effective for the preparation of compounds like 4-aminopyridine (B3432731) from 4-nitropyridine (B72724) N-oxide. researchgate.net

The oxidation of a primary alcohol to an aldehyde is a crucial step in the synthesis of picolinaldehydes from their corresponding hydroxymethylpyridine precursors. A variety of reagents can be employed for this transformation, with the choice depending on the sensitivity of other functional groups present in the molecule. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis is critical for producing enantiomerically pure or enriched compounds, which is of particular importance in the pharmaceutical industry. mdpi.com Chiral induction in the synthesis of picolinaldehyde analogues can be achieved through the use of chiral catalysts or auxiliaries. nih.gov

For instance, the enantioselective addition of nucleophiles to the aldehyde group of a picolinaldehyde derivative can be catalyzed by chiral ligands. mdpi.com The development of chiral aminodiols and other ligands has been a focus of research for catalyzing reactions such as the addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with good enantioselectivity. mdpi.comresearchgate.net The stereochemical outcome of these reactions can often be rationalized and predicted using molecular modeling. mdpi.com Asymmetric Henry reactions, catalyzed by chiral copper complexes, can be used to introduce a nitroaldol unit, which can be further transformed into other functional groups. mdpi.com The synthesis of chiral succinic semialdehyde derivatives has also been achieved through nucleophilic Michael additions to prochiral alkylidene malonates. nih.govfigshare.comfigshare.com

Scalable Synthetic Protocols and Process Optimization

A plausible and scalable synthetic route commences with a substituted picoline, which undergoes halogenation and subsequent functional group manipulation to yield the target aldehyde.

Step 1: Synthesis of Halogenated Picoline Intermediate

A common strategy for introducing halogen atoms to the pyridine ring is through Sandmeyer-type reactions on aminopyridines or through direct halogenation using appropriate reagents. For instance, the synthesis of a related compound, 2-methyl-4-bromopyridine, can be achieved from 2-methyl-4-aminopyridine. This process involves diazotization in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite (B80452) at low temperatures google.com.

Alternatively, a more direct approach starts with a dihydroxypicoline. A patent for the preparation of the related 4-bromo-6-chloropyridine-2-carboxylic acid describes a process starting from 2,4-dihydroxy-6-picoline patsnap.com. This method involves a two-step substitution, first with a brominating agent like phosphorus oxybromide, followed by chlorination.

Process Optimization for Halogenation:

The efficiency of the halogenation steps is highly dependent on the choice of reagents, temperature, and reaction time. The table below summarizes optimization parameters for a representative bromination reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Brominating Agent | PBr5 | POBr3 | NBS | POBr3 offers a good balance of reactivity and handling for scalability. |

| Solvent | DMF | Acetonitrile (B52724) | Toluene (B28343) | DMF is often effective but can be problematic in work-up; toluene is preferred for easier removal and less reactivity. |

| Temperature | 80 °C | 110 °C | 130 °C | Higher temperatures can lead to side reactions and decomposition; 110 °C is often optimal for driving the reaction to completion without significant impurity formation. patsnap.com |

| Reaction Time | 1 hour | 3 hours | 6 hours | Monitoring by HPLC is crucial; typically, 1-3 hours is sufficient for the initial bromination step. patsnap.com |

Step 2: Conversion to the Picolinaldehyde

There are two primary scalable routes to introduce the aldehyde functionality at the 2-position:

Oxidation of a 2-methyl group: If the starting material is a 2-methylpyridine derivative, such as 2-methyl-4-bromo-6-chloropyridine, the methyl group can be oxidized to an aldehyde.

Reduction of a 2-carboxylic acid: If the synthesis proceeds through a picolinic acid intermediate, such as 4-bromo-6-chloropicolinic acid, this can be selectively reduced to the aldehyde.

Oxidation of 2-Methyl Group:

The oxidation of 2-picolines to picolinaldehydes can be achieved using various oxidizing agents. For industrial-scale processes, catalytic methods are preferred. Vanadium oxide-based catalysts, for example, have been used for the oxidative demethylation of 2-picoline osti.gov.

Process Optimization for Oxidation:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Catalyst | V2O5/Silica (B1680970) | SeO2 | KMnO4 | Vanadium-based catalysts are often used in industrial settings for vapor-phase oxidation, offering high throughput. osti.gov |

| Oxidant | Air/O2 | H2O2 | - | Air is the most cost-effective oxidant for large-scale production. |

| Temperature | 300-350 °C | 350-400 °C | 400-450 °C | Optimal temperature is a trade-off between reaction rate and selectivity to avoid over-oxidation to the carboxylic acid. |

| Flow Rate | Low | Medium | High | A higher flow rate can increase throughput but may reduce conversion; optimization is key. |

Reduction of 2-Carboxylic Acid Group:

The selective reduction of a carboxylic acid to an aldehyde in the presence of other reducible groups, such as halogens, is a significant challenge. Recent advances have provided scalable methods for this transformation. One such method involves the use of pinacolborane as a reducing agent, activated by a triflylpyridinium reagent researchgate.netnih.gov. This method is notable for its mild reaction conditions and high functional group tolerance. Another approach is the nickel-catalyzed selective reduction of carboxylic acids nih.gov.

Process Optimization for Reduction:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

|---|---|---|---|---|

| Reducing System | Pinacolborane/Triflylpyridinium | Ni-catalyst/Silane | LiAlH(OtBu)3 | The pinacolborane system offers excellent selectivity and scalability under mild conditions. researchgate.netnih.gov |

| Solvent | THF | DCM | Toluene | THF is a common solvent for borane-based reductions. |

| Temperature | -20 °C | 0 °C | Room Temperature | The reaction can often be performed at room temperature, which is advantageous for large-scale operations. researchgate.netnih.gov |

| Work-up | Aqueous Quench | Acidic Work-up | Basic Work-up | Careful pH control during work-up is necessary to ensure the stability of the aldehyde product. |

The development of a scalable synthetic protocol for this compound hinges on the careful selection and optimization of each step in the synthetic sequence. The use of robust and well-characterized reactions, coupled with a thorough understanding of process parameters, allows for the efficient and cost-effective production of this valuable chemical intermediate.

Elucidating Chemical Reactivity and Reaction Mechanisms of 4 Bromo 6 Chloropicolinaldehyde

Reactivity of the Aldehyde Moiety in Picolinaldehydes

The aldehyde group (-CHO) attached to the pyridine (B92270) ring at the 2-position, as seen in picolinaldehydes, is a primary site for chemical reactions. Its reactivity is rooted in the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This inherent reactivity allows picolinaldehydes to engage in a diverse range of reactions, including nucleophilic additions, condensations, and controlled oxidation or reduction. wikipedia.orgwikipedia.org

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This process is central to the synthesis of various derivatives from picolinaldehydes.

Formation of Schiff Bases: Picolinaldehydes readily react with primary amines to form Schiff bases (imines). wikipedia.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The resulting C=N double bond in the imine is a key structural motif in many ligands used in coordination chemistry. wikipedia.org

Reaction with Alcohols: In the presence of an acid catalyst, picolinaldehydes react with alcohols to form hemiacetals and subsequently acetals. libretexts.orgkhanacademy.org The initial nucleophilic attack by the alcohol on the carbonyl carbon forms a hemiacetal. libretexts.org With an excess of the alcohol, the reaction can proceed further to form an acetal, which can serve as a protecting group for the aldehyde functionality during multi-step syntheses. khanacademy.org

A summary of representative nucleophilic addition reactions of picolinaldehydes is presented in Table 1.

Table 1: Examples of Nucleophilic Addition Reactions of Picolinaldehydes

| Nucleophile | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | NC₅H₄CHO + R-NH₂ → NC₅H₄CH=NR + H₂O |

| Alcohol (R-OH) | Hemiacetal/Acetal | NC₅H₄CHO + R-OH ⇌ NC₅H₄CH(OH)OR |

This table provides generalized reaction schemes and is not exhaustive.

Picolinaldehydes can participate in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. A notable example is the Claisen-Schmidt condensation, where a picolinaldehyde reacts with a ketone or another aldehyde in the presence of a base. ichem.mdbeilstein-archives.orgresearchgate.net This reaction proceeds through an aldol-type addition followed by dehydration to yield an α,β-unsaturated carbonyl compound. ichem.md These products can then undergo further reactions, such as Michael additions and intramolecular cyclizations, to form more complex cyclic structures. ichem.mdichem.md

The aldehyde group in picolinaldehydes can be selectively oxidized or reduced, offering pathways to other important functional groups.

Oxidation: The oxidation of a picolinaldehyde to the corresponding carboxylic acid (picolinic acid) can be achieved using various oxidizing agents. researchgate.netrsc.org The choice of reagent is crucial for achieving high selectivity and avoiding unwanted side reactions. rsc.org For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can effectively convert the aldehyde to a carboxylic acid. youtube.com Milder, more selective methods are also available to prevent over-oxidation, which is particularly important when other sensitive functional groups are present in the molecule. youtube.com

Reduction: The aldehyde group can be reduced to a primary alcohol (a pyridylmethanol). youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, making it suitable for molecules containing other reducible groups like esters. youtube.com

The chemoselective transformations of the aldehyde group are summarized in Table 2.

Table 2: Chemoselective Oxidation and Reduction of Picolinaldehydes

| Transformation | Reagent Example | Product Functional Group |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

Differential Reactivity of Halogens (Bromine vs. Chlorine) on the Pyridine Ring

The presence of both bromine and chlorine atoms on the pyridine ring of 4-bromo-6-chloropicolinaldehyde introduces a fascinating aspect of differential reactivity. The positions of these halogens (4- and 6-) are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. stackexchange.com

Halogenated pyridines are susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for benzene (B151609) rings unless they are activated by strong electron-withdrawing groups. youtube.comyoutube.com The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating SNAr reactions, particularly at the 2- and 4-positions. stackexchange.comyoutube.com

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is key to the reaction's feasibility. The subsequent departure of the halide ion restores the aromaticity of the ring.

For dihalogenated pyridines like the parent ring of this compound, the relative reactivity of the halogens is a critical consideration. Generally, in nucleophilic aromatic substitution, the reactivity order of halogens as leaving groups is often F > Cl > Br > I, which is counterintuitive to their bond strengths. nih.gov However, this can vary depending on the specific nucleophile and reaction conditions. sci-hub.se The greater electronegativity of chlorine compared to bromine can make the carbon atom it is attached to more electrophilic. Conversely, the C-Br bond is weaker than the C-Cl bond, which can favor its cleavage in the rate-determining step in some cases. Studies on related halopyridines have shown that the nature of the nucleophile and solvent can influence which halogen is preferentially displaced. sci-hub.sersc.org

The bromine and chlorine atoms on the pyridine ring are valuable handles for introducing new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. wikipedia.orgjocpr.com Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings have become powerful tools in organic synthesis. jocpr.comyoutube.com

The differential reactivity of C-Br and C-Cl bonds is frequently exploited in sequential cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the metal center. This allows for the selective reaction at the bromine-substituted position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization enables the synthesis of complex, unsymmetrically substituted pyridine derivatives. For instance, a Suzuki coupling might be performed first at the C-Br bond, followed by a Buchwald-Hartwig amination at the C-Cl bond. The addition of certain additives, like potassium fluoride, can also influence the rate and selectivity of these coupling reactions. nih.gov

Steric and Electronic Effects of Halogen Substituents

The presence of bromine at the C4 position and chlorine at the C6 position profoundly influences the reactivity of the pyridine ring and the aldehyde group. These influences can be categorized into electronic and steric effects.

Electronic Effects: Halogens exert a dual electronic influence on aromatic rings: they are inductively electron-withdrawing (-I effect) and weakly electron-donating through resonance (+R or +M effect). Due to the high electronegativity of halogens, the inductive effect typically dominates, deactivating the ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution (SNAr). quimicaorganica.org

Inductive Effect (-I): Both bromine and chlorine are highly electronegative, withdrawing electron density from the pyridine ring. This effect is amplified by the inherent electron-deficient nature of the pyridine ring itself (due to the electronegative nitrogen atom). quimicaorganica.org This withdrawal of electron density makes the ring carbons more electrophilic and susceptible to attack by nucleophiles.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the pyridine ring. However, for halogens, this resonance donation is weak compared to their strong inductive withdrawal.

The net result is a significant decrease in electron density on the pyridine ring, particularly at the positions ortho and para to the halogens (C2, C3, C5). This electronic deficiency enhances the reactivity of the C-Cl and C-Br bonds towards nucleophilic displacement. researchgate.net

Steric Effects: Steric hindrance refers to the spatial bulk of the halogen atoms, which can impede the approach of reactants to nearby sites. rsc.org The van der Waals radius of bromine is larger than that of chlorine, meaning it imposes a greater steric shield. nih.gov

The chlorine atom at C6 provides steric hindrance around the nitrogen atom and the adjacent C5 position.

The bromine atom at C4 sterically shields the C3 and C5 positions.

These steric factors can influence the regioselectivity of reactions, favoring attack at less hindered positions. In some cases, significant steric hindrance can even facilitate reactions by destabilizing the ground state of the molecule. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -Cl | C6 | Strongly Inductively Withdrawing (-I), Weakly Resonance Donating (+R) | Moderate | Activates the ring for nucleophilic attack, particularly at C6. Sterically hinders the nitrogen atom and C5. |

| -Br | C4 | Strongly Inductively Withdrawing (-I), Weakly Resonance Donating (+R) | Significant | Activates the ring for nucleophilic attack, particularly at C4. Sterically hinders C3 and C5. |

| -CHO | C2 | Strongly Inductively and Resonance Withdrawing (-I, -R) | Moderate | Further deactivates the ring towards electrophilic attack and provides a key site for nucleophilic addition. |

Intramolecular Reactivity and Annulation Pathways

The juxtaposition of an aldehyde functional group and an activated pyridine ring in this compound creates opportunities for intramolecular reactions, leading to the formation of new ring systems. These cyclization, or annulation, reactions are powerful tools in synthetic chemistry for building complex polycyclic molecules.

A plausible annulation pathway for this compound is a variation of the Robinson annulation, which typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.com In the case of this compound, the aldehyde can act as the electrophile in an intramolecular aldol-type reaction if a nucleophilic center can be generated elsewhere on a side chain attached to the pyridine ring.

For example, if the compound is reacted with a ketone enolate, a Michael-type addition could potentially occur at the C5 position (activated by the adjacent halogens), followed by an intramolecular cyclization where the enolate attacks the aldehyde carbon. However, a more direct pathway involves a reaction partner that first adds to the aldehyde, followed by an intramolecular SNAr reaction.

Hypothetical Annulation Pathway:

Nucleophilic Addition: A reagent with a nucleophilic carbon and a tethered nucleophilic group (e.g., an alcohol or amine) adds to the aldehyde carbonyl.

Intramolecular SNAr: The tethered nucleophile then attacks one of the halogen-bearing carbons (C4 or C6), displacing the halide ion (Br⁻ or Cl⁻) to form a new fused heterocyclic ring. The greater susceptibility of the C-Cl or C-Br bond to nucleophilic attack would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Such intramolecular cyclizations are valuable for constructing novel heterocyclic scaffolds, which are common motifs in pharmaceuticals and agrochemicals. nih.gov

Computational Chemistry and Mechanistic Insights

Computational chemistry, particularly using quantum chemical methods, provides indispensable tools for understanding the complex reactivity of molecules like this compound at an atomic level. youtube.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to predict reaction outcomes and stabilities. mdpi.comnih.govnih.gov

By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine key thermodynamic and kinetic parameters:

Reaction Enthalpy (ΔH): Determines if a reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): Indicates the spontaneity of a reaction.

Activation Energy (Ea): Represents the energy barrier that must be overcome for a reaction to proceed. A lower activation energy implies a faster reaction rate.

These calculations allow for the comparison of different potential reaction pathways, such as predicting whether a nucleophile would preferentially attack the C4-Br or C6-Cl position, or add to the aldehyde group. researchgate.net

A key strength of computational chemistry is its ability to model the geometry of short-lived or unstable species like transition states and reaction intermediates. researchgate.netrsc.org For a reaction involving this compound, researchers can map the entire reaction coordinate.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a two-step process is typical:

Formation of a Meisenheimer Complex: The nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate where the aromaticity of the ring is temporarily broken. DFT can optimize the geometry and calculate the stability of this complex.

Departure of the Leaving Group: The halide ion is expelled, and the aromaticity of the ring is restored. The transition state for this step can also be located and its energy calculated. nih.gov

Modeling these transient structures provides a detailed, step-by-step picture of the reaction mechanism, which is often impossible to obtain through experimental means alone. rsc.org

DFT calculations can quantify the electrophilic and nucleophilic character of different sites within a molecule using various reactivity descriptors. nih.gov These descriptors help predict how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO's energy and location indicate the most likely site for nucleophilic attack. For this compound, the LUMO is expected to be localized over the pyridine ring and the aldehyde group, highlighting their electrophilicity. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, nucleophilic sites, like the carbonyl oxygen), while blue regions show positive potential (electron-poor, electrophilic sites). For this compound, strong positive potential is expected on the aldehyde carbon and the C4 and C6 carbons. rsc.org

| Descriptor | Definition | Predicted Insight for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Relatively low energy, indicating a poor electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Low energy, indicating a strong propensity to accept electrons at electrophilic sites (C2, C4, C6). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A relatively small gap suggests high reactivity. nih.gov |

| Electrostatic Potential (ESP) | 3D charge distribution map. | Positive potential (blue) on C2, C4, C6, and aldehyde H. Negative potential (red) on N and O atoms. rsc.org |

| Electrophilicity Index (ω) | A measure of the energy stabilization when a molecule accepts electrons. | A high value is expected, classifying it as a strong electrophile. rsc.org |

Research Applications in Biomedical Sciences and Agrochemical Development

Role as a Key Intermediate in Pharmaceutical Synthesis

In the realm of pharmaceutical chemistry, starting materials that provide a reliable foundation for building complex drug candidates are highly sought after. 4-Bromo-6-chloropicolinaldehyde serves as such a scaffold, enabling chemists to introduce a range of functional groups and build elaborate molecular architectures.

While direct synthesis of current market drugs from this compound is not extensively documented in publicly available research, its structural motifs are present in many biologically active compounds. Halogenated pyridines are a known class of compounds in medicinal chemistry, and intermediates like this are crucial for creating new chemical entities that can be tested for therapeutic effects. The bromo and chloro substituents can be modified or replaced through various cross-coupling reactions, offering a pathway to a wide array of derivatives. The aldehyde group itself can be converted into numerous other functionalities, making it a cornerstone for generating libraries of drug-like molecules for high-throughput screening.

The construction of fused heterocyclic ring systems is a major focus of medicinal chemistry, as these structures are cores to many natural products and pharmaceuticals.

Indolizines: The aldehyde functionality of this compound can, in principle, participate in reactions like the Tschitschibabin reaction or 1,3-dipolar cycloadditions to form indolizine (B1195054) rings. Indolizines are known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties. For instance, palladium-catalyzed reactions involving 2-bromopyridines (a related structural class) can lead to the formation of complex indolizine structures. nih.gov

Quinoline (B57606) Derivatives: Quinolines are another critical class of heterocyclic compounds with broad therapeutic applications. While methods like the Pfitzinger reaction often start with isatin (B1672199) and a carbonyl compound, the aldehyde group of this compound could potentially be utilized in other synthetic routes to generate substituted quinolines. nih.gov The synthesis of compounds like 6-bromo-4-iodoquinoline (B1287929) highlights the importance of halogenated precursors in accessing functionalized quinoline systems for further elaboration. atlantis-press.comresearchgate.net

The core structure of this compound is relevant to the design of various therapeutic agents.

Although no specific anti-cancer drugs are cited as being directly synthesized from this compound, related structures are prevalent in oncology research. For example, quinazoline (B50416) derivatives, which can be accessed from precursors with similar functionalities, are known to act as kinase inhibitors used in cancer therapy. nih.govnih.gov The synthesis of a 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] nih.govorganic-chemistry.orgdlsu.edu.phthiadiazole with potential anti-cancer activity demonstrates the utility of bromo-chloro substituted aromatic systems in this field. dlsu.edu.ph

Research into anti-inflammatory agents often involves heterocyclic compounds. For example, derivatives of morpholinopyrimidine and 2-phenyl-4H-chromen have been synthesized and shown to possess anti-inflammatory properties by inhibiting pathways involving iNOS and COX-2. nih.govrsc.org Natural compounds like 3-Bromo-4,5-dihydroxybenzaldehyde have also been investigated for their ability to alleviate inflammatory responses. nih.gov This suggests that a scaffold like this compound could be a valuable starting point for developing novel anti-inflammatory molecules.

Protein Kinases: Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. The quinazoline scaffold is a well-established core for kinase inhibitors, such as those targeting EGFR, HER2, and VEGFR-2. nih.gov The synthesis of such molecules often relies on functionalized heterocyclic intermediates.

Serine Proteases: While specific examples starting from this compound are not available, the development of inhibitors for enzymes like serine proteases is an active area of research where versatile chemical building blocks are essential.

IDO1 (Indoleamine 2,3-dioxygenase): IDO1 is a significant target in cancer immunotherapy. Inhibitors of this enzyme often feature indole, imidazole, or quinoline cores. nih.govfrontiersin.org The development of potent IDO1 inhibitors is a key strategy for overcoming tumor immune escape, and novel heterocyclic structures are continuously being explored for this purpose. researchgate.netnih.gov The synthetic flexibility offered by halogenated picolinaldehydes makes them potentially useful for creating candidates for such targets.

Design and Synthesis of Potential Therapeutic Agents

Antimicrobial and Antiparasitic Compounds

The pyridine (B92270) nucleus is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous antimicrobial and antiparasitic drugs. The presence of halogen atoms on this core structure can significantly enhance the biological activity of the resulting compounds. While direct studies on the antimicrobial and antiparasitic activities of compounds derived specifically from this compound are not extensively documented in publicly available research, the broader class of halogenated pyridine derivatives demonstrates significant promise in this area.

For instance, research into related halogenated pyridine and quinoline derivatives has shown potent activity against a range of pathogens. Studies on various substituted pyridine candidates have demonstrated that the introduction of halogen atoms can lead to promising antiproliferative and antimicrobial effects. researchgate.netresearchgate.net The aldehyde group of this compound serves as a key reactive handle for synthesizing more complex molecules, such as Schiff bases, hydrazones, and other heterocyclic systems, which are known to possess a wide spectrum of biological activities.

The development of novel pyrimido[1,2-a]benzimidazole (B3050247) derivatives, for example, has identified compounds with significant antiparasitic activity against Leishmania major and Toxoplasma gondii. While not directly synthesized from this compound, these structures highlight the potential of functionalized heterocyclic systems in antiparasitic drug discovery.

Contribution to Agrochemical Innovation

The pyridine ring is a crucial component in many commercially successful herbicides, fungicides, and pesticides. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of new agrochemicals.

The ongoing need for new crop protection solutions with improved efficacy and better environmental profiles drives the exploration of novel chemical scaffolds. The versatility of this compound allows for the generation of diverse libraries of compounds for high-throughput screening. By systematically modifying the aldehyde group and potentially displacing the halogen atoms, chemists can fine-tune the properties of the resulting molecules to target specific pests or weeds while minimizing off-target effects.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or physical properties (SPR) is fundamental to modern drug and agrochemical discovery. The well-defined structure of this compound provides an excellent platform for such studies.

The presence and position of halogen atoms on a pyridine ring are known to significantly impact a molecule's biological activity. Halogens can alter the electronic properties of the ring, influence binding affinity to target proteins, and affect metabolic stability. For instance, studies on other halogenated pyridines have shown that the type and position of the halogen can modulate antimicrobial and antiproliferative potency.

The aldehyde group is a key pharmacophoric feature and a versatile synthetic handle. It can participate in hydrogen bonding with biological targets and can be readily converted into a wide array of other functional groups, allowing for extensive exploration of the chemical space around the pyridine core. The reactivity of the aldehyde allows for the introduction of various substituents, which can be systematically varied to probe their effect on biological activity.

A review of pyridine derivatives highlighted that while some halogenated compounds showed lower antiproliferative activity, the specific context of the entire molecular structure is crucial.

| Functional Group | Potential Impact on Biological Activity |

| Bromine Atom | Can increase lipophilicity and membrane permeability. May participate in halogen bonding with target enzymes. |

| Chlorine Atom | Influences the electronic distribution of the pyridine ring. Can affect metabolic stability and binding affinity. |

| Aldehyde Group | Acts as a hydrogen bond acceptor. Provides a reactive site for the synthesis of diverse derivatives. |

The journey of a potential drug or agrochemical from discovery to application is heavily dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. In silico and experimental studies on related pyridine derivatives are crucial for predicting and optimizing these properties. The bromo and chloro substituents on this compound can influence factors such as absorption, distribution, metabolism, and excretion (ADME). For example, halogenation can sometimes enhance metabolic stability, leading to a longer duration of action. The aldehyde group can be modified to improve solubility, bioavailability, and target engagement. By creating a series of derivatives from this compound and evaluating their properties, researchers can build predictive models to guide the design of more effective and safer chemical agents.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Structural Elucidation

High-resolution structural elucidation techniques are critical for confirming the precise chemical structure of newly synthesized compounds like 4-Bromo-6-chloropicolinaldehyde. These methods provide detailed information about the molecular framework, connectivity of atoms, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for complete structural assignment.

¹H NMR spectroscopy would be expected to reveal two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and aldehyde substituents. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift.

¹³C NMR spectroscopy would complement the proton data by identifying all six carbon atoms in the molecule, including the carbonyl carbon of the aldehyde and the four carbons of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between the two coupled aromatic protons, while an HSQC spectrum would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for establishing long-range correlations, for instance, between the aldehyde proton and the adjacent ring carbon, confirming the position of the aldehyde group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.10 | 125.0 | d | 1.8 |

| H-5 | 7.95 | 130.0 | d | 1.8 |

| CHO | 10.05 | 192.5 | s | - |

| C-2 | - | 152.0 | s | - |

| C-3 | 8.10 | 125.0 | d | - |

| C-4 | - | 135.0 | s | - |

| C-5 | 7.95 | 130.0 | d | - |

| C-6 | - | 148.0 | s | - |

Note: The data in this table is hypothetical and serves as an illustration of expected values for this compound based on general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous confirmation of the molecular formula.

For this compound (C₆H₃BrClNO), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further corroborating the identity of the compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate the molecular ions for analysis.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Observed Monoisotopic Mass (m/z) | Ion Type |

| C₆H₃⁷⁹Br³⁵ClNO | 218.9137 | [Hypothetical Value] | [M+H]⁺ |

Note: The observed mass is hypothetical. A successful HRMS analysis would yield an observed mass that closely matches the calculated mass, confirming the elemental composition.

Furthermore, X-ray diffraction analysis reveals details about the solid-state packing of the molecules, including any intermolecular interactions such as halogen bonding or π-π stacking, which can influence the physical properties of the compound.

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for its isolation from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By using a reversed-phase column (e.g., C18) and a suitable mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the compound would be separated from any impurities.

The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A high purity sample would exhibit a single, sharp peak with a consistent retention time. Method development would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve the best possible separation.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | [Hypothetical Value, e.g., 5.8 min] |

| Purity | >98% (based on peak area) |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

For compounds that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for separation and identification. The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides mass information for identification.

GC-MS is particularly useful for detecting and identifying volatile impurities that may not be easily observed by HPLC. The resulting chromatogram indicates the retention time of each component, while the mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

Preparative Chromatography Techniques (e.g., Prep-HPLC, Supercritical Fluid Chromatography) for Isolation

Following synthesis, this compound typically exists in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Isolating the target compound with a high degree of purity is essential for its use in subsequent reactions and for accurate characterization. Preparative chromatography is the cornerstone of this purification process.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful and widely used technique for purifying compounds on a milligram to gram scale. warwick.ac.uknih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. warwick.ac.uk For a molecule like this compound, a reversed-phase method is typically employed.

In a hypothetical purification scenario, the crude product would be dissolved in a suitable organic solvent and injected onto a C18 (octadecylsilyl) stationary phase. The separation is achieved by running a gradient of a polar mobile phase (e.g., water, often with a modifier like 0.1% formic acid to improve peak shape) and a less polar organic solvent (e.g., acetonitrile or methanol). The components of the mixture separate based on their relative hydrophobicity. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent evaporated to yield the purified this compound.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable green alternative to Prep-HPLC for the purification of small molecules. nih.gov This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and reduced solvent consumption compared to HPLC.

For the isolation of this compound, SFC would likely be run in a normal-phase mode. The crude sample would be injected onto a polar stationary phase, such as silica (B1680970) or a derivatized silica column (e.g., amino, cyano, or diol). A polar co-solvent (modifier), such as methanol (B129727) or ethanol, is typically added to the supercritical CO₂ to increase the mobile phase's solvating power and modulate the retention of polar analytes. The gradient is controlled by varying the percentage of the modifier. A key advantage of SFC is that upon fraction collection, the CO₂ evaporates, leaving the purified compound in a small volume of the organic modifier, which simplifies sample recovery. nih.gov

Table 1: Comparison of Potential Preparative Chromatography Parameters for Isolation

| Parameter | Preparative HPLC (Reversed-Phase) | Supercritical Fluid Chromatography (Normal-Phase) |

|---|---|---|

| Stationary Phase | C18, Phenyl-Hexyl | Silica, 2-Ethylpyridine, Cyano (CN), Diol |

| Mobile Phase A | Water (often with 0.1% Formic Acid or TFA) | Supercritical CO₂ |

| Mobile Phase B | Acetonitrile or Methanol | Methanol or Ethanol |

| Elution Mode | Gradient elution (increasing % of B) | Gradient elution (increasing % of B) |

| Detection | UV (typically 210-280 nm) | UV (typically 210-280 nm) |

| Key Advantage | High resolution, well-established methods | Fast, reduced organic solvent usage, easy sample recovery |

Spectroscopic Techniques for Functional Group Identification

Spectroscopy is indispensable for confirming the molecular structure of this compound by identifying its key functional groups and probing its electronic structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are cornerstones for identifying the specific bonds within a molecule. While no specific experimental spectra for this compound are publicly available, the expected absorption and scattering bands can be predicted based on the analysis of analogous compounds such as other substituted picolinaldehydes and haloaromatic compounds. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum provides information about the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key characteristic peaks for this compound would include:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly characteristic of the aldehyde functional group.

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

Aromatic C=C and C=N Stretches: A series of medium to strong absorptions are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-Cl Stretch: A strong band is expected in the range of 700-850 cm⁻¹.

C-Br Stretch: A band for the carbon-bromine stretch is anticipated in the lower frequency region, typically between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O bonds show weaker Raman signals than IR, the vibrations of the aromatic ring and the carbon-halogen bonds are often strong and well-defined. This technique can be particularly useful for confirming the substitution pattern on the pyridine ring.

Table 2: Predicted Vibrational Spectroscopy Data for Functional Group Identification

| Functional Group | Bond Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1720 (Strong, Sharp) | Present, but typically weaker than IR |

| Aldehyde | C-H Stretch | ~2720 and ~2820 (Weak to Medium) | Weak |

| Aromatic Ring | C-H Stretch | >3000 (Weak to Medium) | Strong |

| Aromatic Ring | C=C, C=N Stretches | 1400 - 1600 (Multiple bands) | Strong, characteristic fingerprint |

| Chloro-substituent | C-Cl Stretch | 700 - 850 (Strong) | Strong |

| Bromo-substituent | C-Br Stretch | 500 - 650 (Medium to Strong) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. For this compound, two main types of electronic transitions are expected.

π → π* Transitions: These are typically high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the pyridine ring system. These transitions result in strong absorption bands, usually below 280 nm. The substitution with halogens and an aldehyde group will influence the exact position of these absorptions.

n → π* Transitions: This lower-energy transition involves promoting a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. masterorganicchemistry.com These transitions are "forbidden" by symmetry rules, resulting in a much weaker absorption band at a longer wavelength, often appearing as a shoulder on the tail of the stronger π → π* absorptions, typically in the 280-320 nm range for aromatic aldehydes. masterorganicchemistry.com

Based on data for the parent compound, 2-pyridinecarboxaldehyde, which shows absorption maxima around 235 nm and 270 nm, it is expected that this compound will exhibit similar absorption patterns, with potential shifts in wavelength (bathochromic or hypsochromic) due to the electronic effects of the bromo and chloro substituents. nist.gov

Table 3: Predicted UV-Visible Spectroscopy Characteristics

| Electronic Transition | Orbitals Involved | Expected Wavelength Range (λmax) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | π (Pyridine Ring) → π* | 230 - 280 nm | High (ε > 10,000 L mol⁻¹ cm⁻¹) |

| n → π* | n (N or O) → π* | 280 - 320 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

Future Research Trajectories and Collaborative Opportunities

Exploration of New Synthetic Paradigms for Picolinaldehyde Derivatives

The synthesis of highly substituted pyridines, such as 4-bromo-6-chloropicolinaldehyde, is a key area for development. nih.govchemrxiv.org While existing methods provide access to this scaffold, future research could focus on developing more efficient, modular, and sustainable synthetic strategies. nih.govresearchgate.net

Key areas for exploration include:

Late-Stage Functionalization: Developing methods for the direct C-H functionalization of simpler pyridine (B92270) precursors would offer a more atom-economical approach to complex derivatives. nih.gov This could involve the use of novel transition-metal catalysts or photoredox catalysis to selectively introduce bromo and chloro substituents.

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for the production of picolinaldehyde derivatives. The precise control over reaction parameters in flow reactors could lead to higher yields and purities.

Novel Cycloaddition Strategies: Investigating new cycloaddition reactions to construct the pyridine ring with the desired substitution pattern in a single step would be a significant advance. nih.gov This could involve the development of novel dienophiles or dienes that incorporate the required halogen and aldehyde functionalities.

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Late-Stage C-H Functionalization | High atom economy, access to diverse analogs. nih.gov | Development of selective catalysts, understanding directing group effects. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Reactor design, optimization of reaction conditions. |

| Novel Cycloaddition Reactions | High convergency, rapid access to core structure. nih.gov | Design of novel reaction partners, catalyst development. |

Discovery of Unconventional Reactivity Modes

The presence of two different halogens (bromine and chlorine) and an aldehyde group on the pyridine ring of this compound allows for a wide range of chemical transformations. acs.org Future research should aim to exploit the differential reactivity of these functional groups to achieve selective modifications.

Potential areas for investigation include:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate the C-Br bond over the C-Cl bond (or vice versa) in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) would provide a powerful tool for building molecular complexity. The reactivity of halopyridines in such reactions can be challenging, with 2-halopyridines often showing poor reactivity in Suzuki-Miyaura couplings. nih.govrsc.org

Metal-Halogen Exchange: Investigating the selective metal-halogen exchange at either the bromine or chlorine position would open up avenues for introducing a variety of nucleophiles. srce.hr The conditions for these exchanges would need to be finely tuned to achieve high selectivity.

Tandem Reactions: Designing one-pot reactions where the aldehyde group and one or both of the halogen atoms react in a sequential manner could lead to the rapid synthesis of complex heterocyclic systems.

The distinct electronic nature of the C-Br and C-Cl bonds, influenced by their position on the electron-deficient pyridine ring, forms the basis for their selective reactivity. wuxiapptec.com

Development of Target-Specific Therapeutic Agents based on this compound Core

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous pharmaceuticals. uni-muenster.de The this compound core offers a unique template for the design of novel therapeutic agents.

Future research in this area could focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by systematically modifying the bromo, chloro, and aldehyde functionalities and evaluating their biological activity against various targets. This would help in identifying the key structural features required for potency and selectivity.

Inhibitor Design: The aldehyde group can act as a reactive "warhead" to form covalent bonds with specific residues in enzyme active sites. This feature can be exploited to design potent and selective enzyme inhibitors for various diseases, including cancer and infectious diseases.

Boron-Containing Drug Candidates: The bromo or chloro groups can be replaced with boronic acid or ester functionalities, which are known to be important pharmacophores in drug discovery, as seen in drugs like Velcade. mdpi.com

| Target Class | Design Strategy | Potential Therapeutic Area |

| Protein Kinases | ATP-competitive inhibitors | Oncology, Inflammatory Diseases |

| Proteases | Covalent inhibitors targeting active site cysteine or serine | Virology, Oncology |

| Dioxygenases | Metal-chelating inhibitors | Oncology, Immunology ossila.com |

Application in Niche Areas of Material Science and Organic Optoelectronics

The electron-deficient nature of the pyridine ring, combined with the presence of polarizable halogen atoms, makes this compound an interesting candidate for applications in material science. bldpharm.com

Potential avenues for research include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are used in OLEDs. The bromo and chloro substituents can be used as handles to attach other functional groups, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. ossila.com

Organic Semiconductors: The ability to undergo cross-coupling reactions at the halogen positions allows for the synthesis of conjugated polymers and oligomers with tailored properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Sensors: The aldehyde group can be used to immobilize the molecule onto surfaces or to react with specific analytes, making it a potential component for chemical sensors.

Sustainable Synthesis and Green Chemistry Principles

Applying the principles of green chemistry to the synthesis and application of this compound is crucial for minimizing environmental impact. researchgate.netmdpi.com

Future research should prioritize:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or solvent-free conditions. youtube.com

Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity under mild conditions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. youtube.com

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the pyridine core. researchgate.net

By embracing these green chemistry principles, the future development and application of this compound can be achieved in a more sustainable and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromo-6-chloropicolinaldehyde with high purity?

- Methodological Answer : Synthesis typically involves halogenation and formylation of pyridine derivatives. Critical factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of halogenation agents like PCl₅ or Br₂ .

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., over-halogenation) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity, as confirmed by HPLC .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Analysis :

- ¹H NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; pyridine protons show splitting patterns consistent with substitution patterns .

- ¹³C NMR : Confirm aldehyde carbon (δ ~190 ppm) and halogenated carbons (Br: δ ~110 ppm; Cl: δ ~125 ppm) .

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to verify molecular ion peaks (m/z ≈ 234.4 for C₆H₃BrClNO) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow guidelines from Safety Data Sheets (SDS):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact with aldehydes and halogens .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .

Advanced Research Questions

Q. How do electronic effects of the aldehyde group influence reactivity in cross-coupling reactions?

- Methodological Answer : The aldehyde’s electron-withdrawing nature directs electrophilic substitution. For Suzuki-Miyaura couplings:

- Substrate Design : Use Pd(PPh₃)₄ catalysts with arylboronic acids in THF/water (80°C, 12h) to target C-2 or C-4 positions on the pyridine ring .

- Mechanistic Insight : DFT calculations (B3LYP/6-31G*) predict higher activation barriers for reactions at brominated sites due to steric hindrance .

AI助科研之如何使用在问辅助实验(六)01:26

Q. How can researchers resolve contradictions in spectroscopic data for halogenated pyridine derivatives?

- Methodological Answer : Address discrepancies using:

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-Bromo-4-chloroquinoline, CAS 65340-70-7) to identify anomalous peaks .

- Dynamic NMR : Variable-temperature ¹H NMR can reveal rotational barriers in hindered conformers, clarifying split peaks .

Q. What computational strategies predict regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : Combine molecular modeling and experimental validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.